3-(3-Isobutyl-1-isopentyl-3-pyrrolidinyl)phenol citrate
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Overview
Description
3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, phenol group, and a tricarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the isobutyl and isopentyl groups. The phenol group is then attached to the pyrrolidine ring. Finally, the tricarboxylate moiety is introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tricarboxylate moiety can be reduced to form alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly used in the citric acid cycle.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another key intermediate in the citric acid cycle.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, involved in the citric acid cycle.
Uniqueness
3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a pyrrolidine ring, phenol group, and tricarboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
37627-62-6 |
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Molecular Formula |
C25H39NO8 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-(3-methylbutyl)-3-(2-methylpropyl)pyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C19H31NO.C6H8O7/c1-15(2)8-10-20-11-9-19(14-20,13-16(3)4)17-6-5-7-18(21)12-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,12,15-16,21H,8-11,13-14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
RAUIJPUIOMACDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(C1)(CC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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